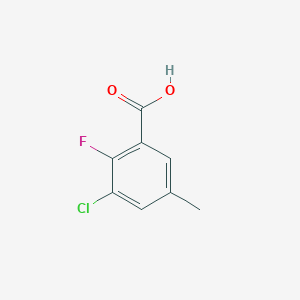![molecular formula C16H10N2 B14763625 Benzo[f][4,7]phenanthroline CAS No. 217-80-1](/img/structure/B14763625.png)
Benzo[f][4,7]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f][4,7]phenanthroline is a heterocyclic aromatic compound that belongs to the family of phenanthrolines It is characterized by its fused ring structure, which includes a benzene ring and a phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[f][4,7]phenanthroline typically involves the condensation of appropriate aromatic amines with carbonyl compounds. One common method is the Friedländer synthesis, which involves the reaction of 8-amino-7-quinolinecarbaldehyde with acetylaromatics under acidic conditions . Another approach includes the catalytic condensation of primary amines with acetylene in the presence of metal salts such as copper, mercury, or silver .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Benzo[f][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products:
Scientific Research Applications
Benzo[f][4,7]phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of Benzo[f][4,7]phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions is crucial for its activity in catalytic and biological systems .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the fused phenanthroline moiety.
Phenanthridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
4,7-Phenanthroline: A closely related compound with similar chemical properties but different substitution patterns.
Uniqueness: Benzo[f][4,7]phenanthroline is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
217-80-1 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[f][4,7]phenanthroline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)15-13(7-3-9-17-15)14-8-4-10-18-16(12)14/h1-10H |
InChI Key |
OTHIVVVQTBVFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


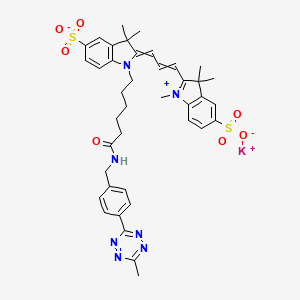
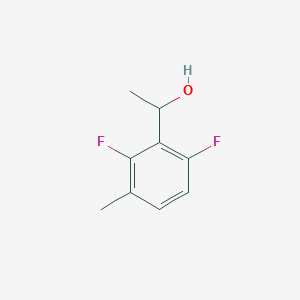
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)
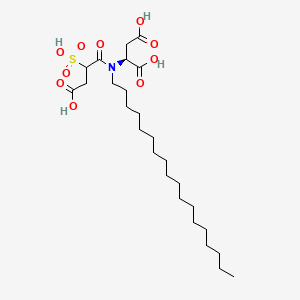

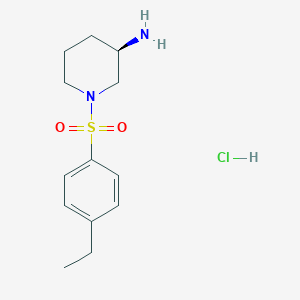
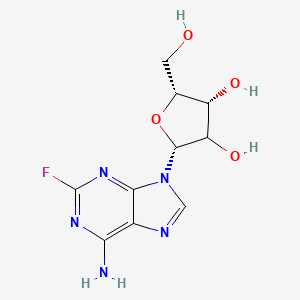
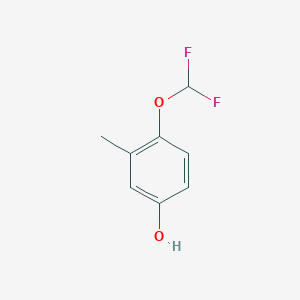
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
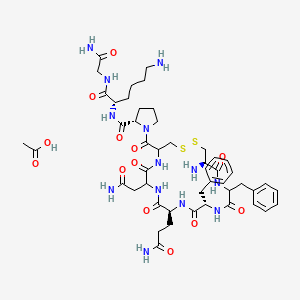
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
